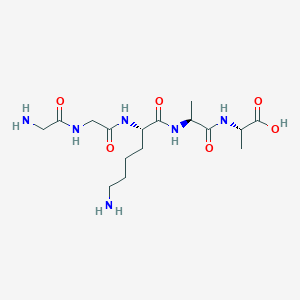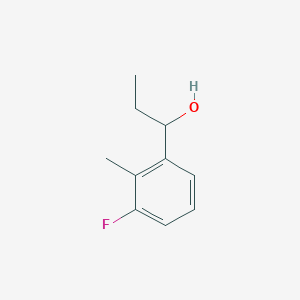
1-(3-Fluoro-2-méthylphényl)propan-1-ol
Vue d'ensemble
Description
1-(3-Fluoro-2-methylphenyl)propan-1-ol is a useful research compound. Its molecular formula is C10H13FO and its molecular weight is 168.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluoro-2-methylphenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluoro-2-methylphenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmaceutique
Ce composé est utilisé dans les tests pharmaceutiques comme étalon de référence de haute qualité pour garantir des résultats précis . Ses propriétés peuvent être utilisées dans le développement de nouveaux médicaments, notamment pour son potentiel en tant qu'intermédiaire dans la synthèse de molécules plus complexes.
Synthèse organique
En chimie organique, 1-(3-Fluoro-2-méthylphényl)propan-1-ol sert de précurseur dans la synthèse de divers composés organiques. Il est impliqué dans des réactions telles que la réaction de Leimgruber-Batcho, qui est utilisée pour préparer les indoles, un élément central de nombreux produits naturels et produits pharmaceutiques .
Chimie analytique
En tant qu'étalon dans des procédures analytiques telles que la HPLC, la LC-MS et l'UPLC, This compound est crucial pour calibrer les instruments et garantir la précision des méthodes analytiques .
Mécanisme D'action
Target of Action
“1-(3-Fluoro-2-methylphenyl)propan-1-ol” is a type of alcohol, and alcohols generally interact with a variety of molecular targets in the body, including enzymes and cell membranes .
Mode of Action
Alcohols can act as weak acids, donating a proton to a base and forming an alkoxide ion . They can also undergo reactions at the carbon atom bonded to the hydroxyl group, such as nucleophilic substitution or oxidation .
Biochemical Pathways
The exact biochemical pathways affected by “1-(3-Fluoro-2-methylphenyl)propan-1-ol” would depend on its specific molecular targets. Alcohols can affect multiple biochemical pathways, often disrupting normal cellular function .
Pharmacokinetics
Alcohols are generally well absorbed from the gastrointestinal tract, and their distribution in the body tends to follow water distribution . They are primarily metabolized in the liver, and the products of alcohol metabolism can have various effects on the body .
Result of Action
The molecular and cellular effects of “1-(3-Fluoro-2-methylphenyl)propan-1-ol” would depend on its specific molecular targets and the concentrations achieved in different tissues. In general, alcohols can have a wide range of effects, from cellular damage to altered signaling pathways .
Action Environment
The action, efficacy, and stability of “1-(3-Fluoro-2-methylphenyl)propan-1-ol” could be influenced by various environmental factors, including pH, temperature, and the presence of other substances that might interact with the compound .
Analyse Biochimique
Biochemical Properties
1-(3-Fluoro-2-methylphenyl)propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and stability in biological systems .
Cellular Effects
The effects of 1-(3-Fluoro-2-methylphenyl)propan-1-ol on various cell types and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects can result in altered cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1-(3-Fluoro-2-methylphenyl)propan-1-ol exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to enzyme inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions can result in changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Fluoro-2-methylphenyl)propan-1-ol can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical transformations that affect its activity and potency. Long-term studies in vitro or in vivo can provide insights into its stability and any potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 1-(3-Fluoro-2-methylphenyl)propan-1-ol can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the dosage-response relationship is crucial for determining the therapeutic window and safety profile of the compound. Threshold effects and toxicological studies can provide valuable information for its potential use in medical applications .
Metabolic Pathways
1-(3-Fluoro-2-methylphenyl)propan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and the levels of metabolites. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 1-(3-Fluoro-2-methylphenyl)propan-1-ol within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution. These interactions can affect its localization and accumulation in different cellular compartments, influencing its overall efficacy and safety .
Subcellular Localization
The subcellular localization of 1-(3-Fluoro-2-methylphenyl)propan-1-ol can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
1-(3-fluoro-2-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-3-10(12)8-5-4-6-9(11)7(8)2/h4-6,10,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVAMMGNKYZHOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



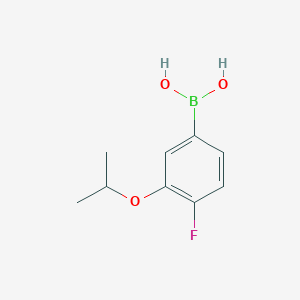
![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1441948.png)
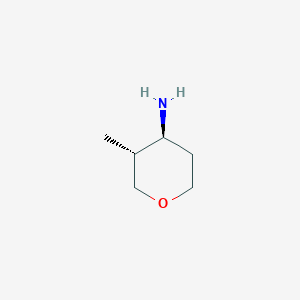
![5,6,7,8-tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1441952.png)
![1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1441953.png)
![tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate](/img/structure/B1441954.png)
![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1441955.png)

![9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1441958.png)
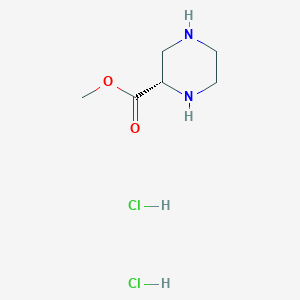
![6-Bromobenzo[D]isothiazole-3-carboxamide](/img/structure/B1441965.png)

